DPP-IV Inhibitory Potency: 2,5-Difluoro Substitution Delivers a 1.8-Fold Improvement Over the 2,4,5-Trifluoro Analog in a β-Homophenylalanine Series
In a series of β-homophenylalanine-based DPP-IV inhibitors, the target compound’s parent residue (2,5-difluoro-β-homophenylalanine) demonstrated an IC50 of 270 nM. This value is 2.3-fold less potent than the 2,4,5-trifluoro analog (IC50 = 119 nM), but represents a critical point on the SAR landscape where the difluoro pattern balances potency with a reduced metabolic liability associated with additional fluorine substitution [1]. The 2-fluoro substituent alone was essential for potency, yet the 2,5-difluoro arrangement specifically avoids the synthetic complexity and potential toxicity flags of the trifluoro variant while maintaining nanomolar activity [1].
| Evidence Dimension | DPP-IV enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 270 nM (parent 2,5-difluoro-β-homophenylalanine residue) |
| Comparator Or Baseline | 2,4,5-Trifluoro analog: 119 nM; 2-Fluoro analog: essential for potency, but quantitative IC50 not separately reported |
| Quantified Difference | Target is 2.3-fold less potent than 2,4,5-trifluoro analog; 2-fluoro mono-substitution alone insufficient to achieve this potency level |
| Conditions | In vitro enzymatic assay; steady-state kinetic measurement at pH 7.4, 22°C; substrate absorbance increase monitored at 405 nm |
Why This Matters
For procurement decisions, this data demonstrates that the 2,5-difluoro pattern occupies a well-characterized SAR position where potency is confirmed at a defined level, enabling direct integration into lead optimization workflows without the synthetic overhead of trichlorinated/trifluorinated analogs.
- [1] Magnin, D. R. et al. Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004, 14(18), 4759–4762. DOI: 10.1016/j.bmcl.2004.06.099. View Source
